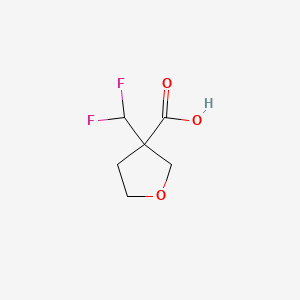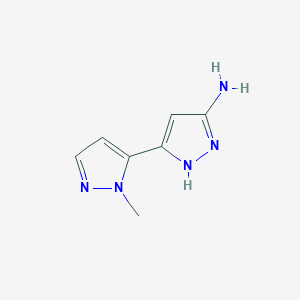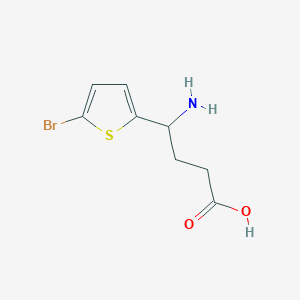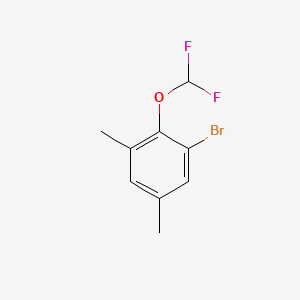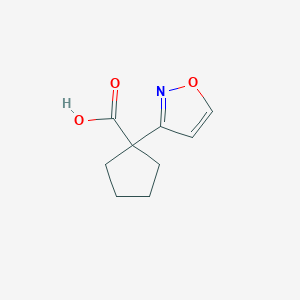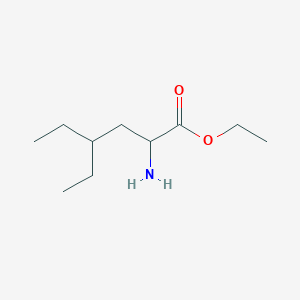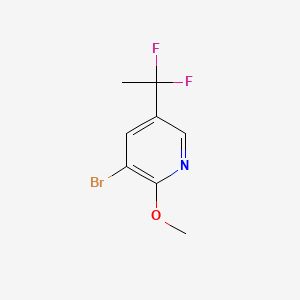![molecular formula C17H14BrNO2 B13538917 Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and an ethyl acetate moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of a phenylethynyl group through a Sonogashira coupling reaction. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the phenylethynyl group, resulting in debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethynyl group.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-fluoro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]acetate
Comparison: Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-16(20)12-15-11-10-14(17(18)19-15)9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,12H2,1H3 |
InChI Key |
DYVGLQTVNYNHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



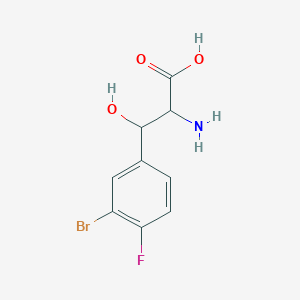
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
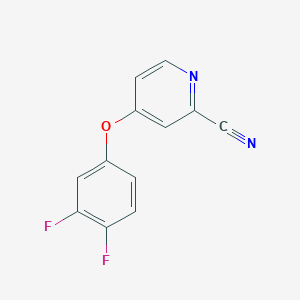
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
